REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][C:5]=1[O:6][CH:7]([CH3:15])[C:8](OCCCC)=[O:9])([O-])=O>C(O)(=O)C.[Fe]>[CH3:15][CH:7]1[C:8](=[O:9])[NH:1][C:4]2[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][C:5]=2[O:6]1
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Name
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butyl 2-(2-nitro-4-trifluoromethylphenoxy)propionate
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Quantity
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12 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=C(OC(C(=O)OCCCC)C)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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5 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hours
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Duration
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1.5 h
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Type
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TEMPERATURE
|
Details
|
After cooling the reaction mixture
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Type
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CUSTOM
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Details
|
was quenched with water
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Name
|
|
Type
|
product
|
Smiles
|
CC1OC2=C(NC1=O)C=C(C=C2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.49 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |